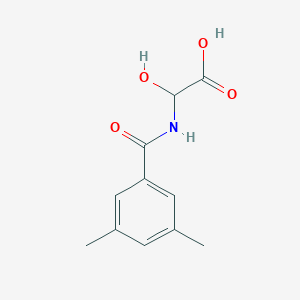
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsticin, also known as methysticin, is a kavalactone isolated from the roots of the kava plant (Piper methysticum). It is one of the six major kavalactones found in kava and is known for its various biological activities, including its effects on the central nervous system. Methylsticin has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, inflammation, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylsticin can be synthesized through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the kavalactone structure. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to produce methylsticin .
Industrial Production Methods
Industrial production of methylsticin often involves the extraction and purification of the compound from the kava plant. The roots of Piper methysticum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as ethanol or methanol. The extract is concentrated and purified using techniques such as chromatography to isolate methylsticin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methylsticin undergoes various chemical reactions, including:
Oxidation: Methylsticin can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of methylsticin can lead to the formation of dihydromethysticin. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Methylsticin can undergo substitution reactions, particularly at the methoxy group. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophilic reagents, basic conditions
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydromethysticin
Substitution: Various substituted kavalactones
Scientific Research Applications
Chemistry: Methylsticin is used as a model compound in the study of kavalactones and their chemical properties.
Biology: It has been shown to inhibit osteoclast formation and activation of NF-κB in lung adenocarcinoma tissue. .
Medicine: Methylsticin has potential therapeutic applications in the treatment of anxiety, inflammation, and neurodegenerative diseases such as Alzheimer’s disease.
Industry: Methylsticin is used in the production of dietary supplements and herbal remedies derived from kava.
Mechanism of Action
Methylsticin exerts its effects through multiple mechanisms:
Neurotransmitter Modulation: Methylsticin potentiates GABAergic neurotransmission by enhancing ligand binding to gamma-aminobutyric acid A (GABA A) receptors. .
Anti-inflammatory Effects: Methylsticin activates the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Enzyme Inhibition: Methylsticin inhibits the activity of cytochrome P450 enzymes, particularly CYP2C9, which is involved in the metabolism of various drugs and toxins.
Comparison with Similar Compounds
Methylsticin is structurally and functionally similar to other kavalactones, including:
Kavain: Known for its anxiolytic and muscle relaxant properties.
Dihydrokavain: Exhibits similar anxiolytic effects as kavain.
Yangonin: Has affinity for cannabinoid receptors and exhibits anxiolytic and sedative effects.
Desmethoxyyangonin: Similar to yangonin but with a slightly different chemical structure.
Uniqueness of Methylsticin
Methylsticin is unique among kavalactones due to its dual mechanisms of action on neurotransmitter systems and its potent anti-inflammatory effects. Its ability to activate the Nrf2 pathway and inhibit cytochrome P450 enzymes distinguishes it from other kavalactones .
Properties
CAS No. |
173189-83-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |
InChI Key |
POECXKASFUHLAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
Synonyms |
Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
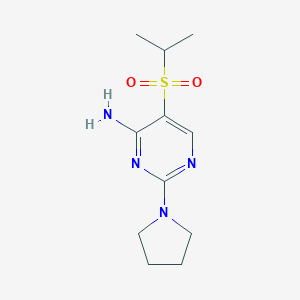
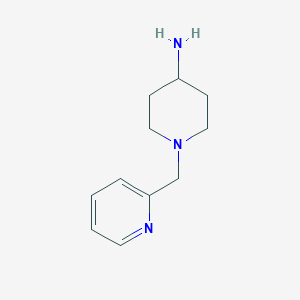
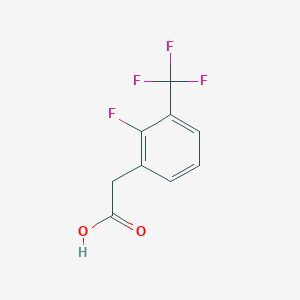



![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
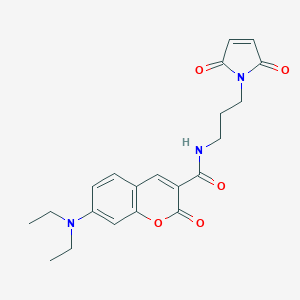



![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
